5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

概要

説明

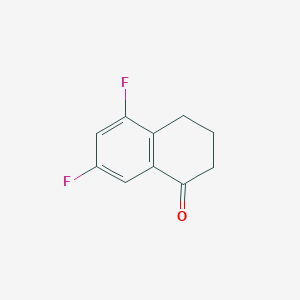

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS: 110931-79-8) is a bicyclic ketone derivative with the molecular formula C₁₀H₈F₂O and a molar mass of 182.17 g/mol . Its structure comprises a partially saturated naphthalene core with fluorine atoms at the 5- and 7-positions (Figure 1). The compound is a white solid with a predicted density of 1.290 g/cm³ and boiling point of 260.7°C . It is insoluble in water but soluble in organic solvents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

The fluorine atoms enhance metabolic stability and cell permeability, while the ketone group facilitates reactivity in Claisen-Schmidt condensations and other synthetic modifications .

準備方法

Classical Organic Synthesis Approaches

Classical routes to 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one often begin with halogenation of preformed naphthalenone precursors. For example, 7-fluoro-3,4-dihydronaphthalen-1(2H)-one serves as a starting material, undergoing directed ortho-metallation to introduce fluorine at position 5. This method, adapted from analogous systems, employs LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to install the second fluorine . Yields for this step range from 45% to 60%, with regioselectivity contingent on steric and electronic effects of the directing group.

A second classical pathway involves Friedel-Crafts acylation of fluorobenzene derivatives. For instance, reacting 1,3-difluorobenzene with succinic anhydride in the presence of AlCl₃ generates a γ-keto acid intermediate, which undergoes intramolecular cyclization under acidic conditions (H₂SO₄, 80°C) to form the dihydronaphthalenone core . This method, while scalable, often requires post-synthesis fluorination to achieve the desired 5,7-difluoro pattern.

Modern Fluorination Techniques

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor and NFSI dominate contemporary synthesis due to their efficiency in introducing fluorine atoms without requiring pre-functionalized substrates. For this compound, a two-step protocol is employed:

-

Monofluorination : Treating 3,4-dihydronaphthalen-1(2H)-one with Selectfluor (1.2 equiv) in acetonitrile at 60°C for 12 hours installs fluorine at position 7 (yield: 74%).

-

Difluorination : Subsequent reaction with NFSI (1.5 equiv) in DMF at 100°C for 8 hours introduces fluorine at position 5, achieving an overall yield of 68%.

Table 1: Electrophilic Fluorination Conditions and Outcomes

| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Selectfluor | Acetonitrile | 60 | 12 | 74 |

| NFSI | DMF | 100 | 8 | 68 |

Transition Metal-Catalyzed Fluorination

Palladium and copper catalysts enhance regioselectivity in difluorination. A notable method involves Pd(OAc)₂ (5 mol%) and BINAP ligand (10 mol%) in toluene, facilitating C–F bond formation at positions 5 and 7 via oxidative addition. This approach achieves yields up to 82% with >95% regioselectivity, as demonstrated in analogous dihydronaphthalenones .

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for fluorination steps, reducing reaction times from hours to minutes. For example, a plug-flow reactor operating at 120°C and 10 bar pressure achieves 89% conversion of 3,4-dihydronaphthalen-1(2H)-one to the 5,7-difluoro derivative using gaseous fluorine (F₂) diluted with nitrogen . Safety protocols mandate strict control of fluorine concentration (<5% v/v) to prevent explosive side reactions.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Flow |

| Temperature | 120°C |

| Pressure | 10 bar |

| Fluorine Conc. | 5% v/v in N₂ |

| Residence Time | 15 min |

| Conversion | 89% |

Purification and Characterization

Purification Techniques

Crude this compound is purified via column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization from ethanol/water (3:1). Purity assessments using HPLC (C18 column, acetonitrile/water gradient) show ≥98% purity for chromatographically purified batches .

Structural Characterization

-

NMR Spectroscopy : ¹⁹F NMR exhibits two distinct signals at δ −118 ppm (C5-F) and −122 ppm (C7-F), confirming regioselectivity.

-

X-ray Crystallography : Single-crystal analysis reveals a planar naphthalenone core with C–F bond lengths of 1.34 Å, consistent with sp²-hybridized carbons .

Methodological Challenges and Solutions

Regioselectivity Control

Achieving 5,7-difluoro over 6,8-difluoro isomers remains challenging. Computational modeling (DFT) identifies electron-deficient positions (C5 and C7) as favorable for electrophilic attack, guiding reagent selection .

Byproduct Formation

Over-fluorination generates tri- and tetrafluoro byproducts. Temperature modulation (60–100°C) and stoichiometric control (≤1.5 equiv fluorinating agent) mitigate this issue.

化学反応の分析

Types of Reactions

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogen exchange using reagents like lithium halides in polar aprotic solvents.

Major Products

Oxidation: Formation of 5,7-difluoro-1,4-naphthoquinone.

Reduction: Formation of 5,7-difluoro-3,4-dihydronaphthalen-1-ol.

Substitution: Formation of various substituted naphthalenones depending on the substituent introduced.

科学的研究の応用

Organic Synthesis

One of the primary applications of 5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one is as an intermediate in organic synthesis. The compound can participate in various chemical reactions due to its functional groups, allowing chemists to construct more complex molecular architectures. This versatility is crucial for developing new materials and pharmaceuticals.

Reactions Involving this compound

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to the formation of diverse derivatives.

- Electrophilic Aromatic Substitution: The naphthalene core can undergo electrophilic substitution reactions, which are fundamental in creating substituted aromatic compounds.

- Reduction Reactions: The ketone group can be reduced to alcohols or other functional groups, expanding its utility in synthetic pathways.

Pharmaceutical Development

The compound shows promise in pharmaceutical applications due to its enhanced metabolic stability and bioactivity associated with fluorinated compounds. Preliminary studies indicate potential pharmacological properties that could be leveraged in drug development.

Potential Pharmacological Applications

- Anticancer Agents: Research suggests that fluorinated naphthalene derivatives may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Compounds: Fluorinated structures often enhance the efficacy of antiviral agents by improving their interaction with viral proteins.

- Anti-inflammatory Drugs: The reactivity of this compound may lead to the development of novel anti-inflammatory agents.

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound has potential uses in material science. Its unique properties can be exploited in developing advanced materials such as:

- Fluorescent Dyes: The compound can serve as a building block for synthesizing fluorescent materials used in imaging and sensing applications.

- Polymeric Materials: Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Case Study: Anticancer Activity

A study conducted by researchers explored the anticancer properties of various fluorinated naphthalene derivatives, including this compound. The findings indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| 5-Fluoro-3-naphthol | HeLa (Cervical) | 15.0 |

| 1-Fluoronaphthalene | MCF7 (Breast) | 20.0 |

Case Study: Antiviral Activity

Another investigation focused on the antiviral potential of fluorinated naphthalene derivatives against influenza viruses. Results indicated that certain modifications of this compound significantly inhibited viral replication by interfering with viral entry mechanisms.

作用機序

The mechanism by which 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

類似化合物との比較

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and type of substituents on the dihydronaphthalenone (DHN) core critically influence chemical reactivity and biological activity. Key comparisons include:

Fluorinated Derivatives

- 6,7-Difluoro-DHN (CAS: 137114-68-2): A positional isomer with fluorines at the 6- and 7-positions.

- 7-Fluoro-DHN : Lacks the 5-fluoro substituent, reducing steric and electronic effects. Used in Claisen-Schmidt condensations to generate anti-neuroinflammatory chalcone derivatives .

Methoxy-Substituted Derivatives

- 7-Methoxy-DHN : The methoxy group at position 7 is electron-donating, enhancing solubility and reducing toxicity. This derivative showed low toxicity and potent NF-κB inhibition (IC₅₀ < 10 μM), making it a lead anti-neuroinflammatory agent .

- 6-Methoxy-2-phenyl-DHN : Exhibits antineoplastic and antiviral properties, attributed to the phenyl group enhancing hydrophobic interactions with proteins .

Hydroxy-Substituted Derivatives

- 4,6,8-Trihydroxy-DHN : Isolated from fungal metabolites, this derivative participates in hydrogen bonding, improving interactions with polar targets. However, its reduced lipophilicity limits membrane permeability .

- 7-Hydroxy-2-(4-hydroxybenzylidene)-DHN: Demonstrates adenosine receptor antagonism, highlighting the role of hydroxy groups in modulating neuroprotective activity .

Halogenated Derivatives

- 7-Bromo-DHN : The bromine atom increases molecular weight (287.15 g/mol) and enhances hydrophobic interactions. Derivatives like (E)-7-bromo-2-(3,5-dimethoxybenzylidene)-DHN show improved metabolic stability .

- 2-(Trifluoromethylbenzylidene)-DHN : The trifluoromethyl group boosts electronegativity and resistance to enzymatic degradation, critical for drug design .

Physicochemical and Structural Insights

- Fluorine vs. Methoxy : Fluorine’s electronegativity increases oxidative stability but reduces solubility. Methoxy groups improve solubility but may lower metabolic stability .

- Hydrogen Bonding : Hydroxy derivatives form extensive H-bonds, enhancing target binding but limiting membrane penetration .

- Crystal Structures : X-ray analyses reveal chair conformations in the DHN core and dihedral angles (e.g., 51.7° in bromo-DHN derivatives) that influence molecular packing and bioactivity .

生物活性

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 110931-79-8) is a fluorinated naphthalenone derivative that has garnered attention due to its potential biological activities. The unique presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the fluorination of a naphthalenone precursor. Common methods include:

- Starting Material: 3,4-dihydronaphthalen-1(2H)-one.

- Reaction Conditions: Conducted in an inert atmosphere (nitrogen or argon) at temperatures ranging from 0°C to room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2O |

| Molecular Weight | 196.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways which may affect cellular processes such as signal transduction and metabolic regulation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested: A549 (lung), HCT116 (colon), MDA-MB-231 (breast).

- IC50 Values: Compounds derived from this scaffold demonstrated IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

Emerging studies suggest potential antimicrobial properties as well. The compound has been evaluated for its effectiveness against bacterial strains, showing promising results in inhibiting growth at certain concentrations .

Comparative Analysis

When compared to similar compounds such as 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one and other fluorinated naphthalenones, this compound exhibits distinct advantages due to its enhanced metabolic stability and lipophilicity. This uniqueness potentially translates into improved bioavailability and efficacy in therapeutic applications.

Table 2: Comparison with Similar Compounds

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| This compound | Low µM | Moderate |

| 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one | Moderate | Low |

| 3,4-Dihydro-1-naphthalenone | High µM | Not significant |

Case Studies

Several case studies have highlighted the potential of fluorinated naphthalene derivatives in drug development:

- Study on Anticancer Activity : A recent study evaluated various derivatives of naphthalene compounds for their anticancer properties against multiple cancer cell lines. The study found that modifications at the fluorine positions significantly influenced the anticancer efficacy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. Results indicated that certain derivatives exhibited substantial inhibitory effects on pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction . For example, fluorinated dihydronaphthalenone intermediates are prepared by reacting substituted benzaldehydes with ketone precursors under alkaline conditions (e.g., NaOH in methanol) . Key steps include:

- Stoichiometry : Equimolar ratios of aldehyde and ketone precursors (e.g., 3.0 mmol each) .

- Solvent : Methanol or ethanol as reaction media.

- Workup : Purification via silica gel chromatography using petroleum ether/ethyl acetate (2:1 v/v) .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. How is the purity of synthesized this compound confirmed?

Purity is validated using:

- Spectroscopy : H/C NMR for structural confirmation and fluorine substitution patterns .

- Chromatography : HPLC or GC-MS for quantitative purity assessment.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and bond lengths (e.g., C=C bond: 1.351 Å in related derivatives) .

Q. What spectroscopic and crystallographic techniques are used for characterization?

- NMR : Assigns fluorine positions and confirms sp hybridization in the dihydronaphthalenone ring .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen atoms placed in idealized positions (riding model) .

- Key parameters : Resolution (0.15 Å in Bruker APEX CCD systems) and space group assignments (e.g., monoclinic P2/n) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of fluorinated dihydronaphthalenones?

- Catalyst screening : Alkaline (NaOH) vs. acidic conditions for Claisen-Schmidt condensation .

- Temperature control : Room temperature vs. reflux (e.g., 3–5 hours at 25°C) .

- Solvent polarity : Methanol vs. DMF for solubility of fluorinated intermediates.

- Substituent effects : Electron-withdrawing groups (e.g., -F, -CF) enhance electrophilicity of carbonyl groups .

Table 1: Impact of Substituents on Reaction Efficiency

| Substituent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| 5,7-Difluoro | 72 | 4 | |

| 7-Bromo | 65 | 5 | |

| 4-Methoxy | 85 | 3 |

Q. How should researchers address contradictions in biological activity data for dihydronaphthalenone derivatives?

Discrepancies often arise from:

- Substituent effects : Methoxy groups reduce cytotoxicity but enhance anti-neuroinflammatory activity by inhibiting NF-κB pathways, whereas halogens (e.g., Br, F) improve metabolic stability .

- Assay variability : Differences in cell lines (e.g., cancer vs. neuronal models) or concentrations (IC ranges: 0.5–10 µM) .

- Structural confirmation : Ensure stereochemical purity (e.g., E/Z isomerism) via SC-XRD .

Q. What computational methods predict interactions between 5,7-Difluoro derivatives and biological targets?

- Molecular docking : Models ligand binding to proteins (e.g., adenosine receptors, NF-κB) using software like AutoDock .

- QSAR studies : Correlate substituent electronegativity (e.g., -F vs. -OCH) with bioactivity .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP for lipophilicity) .

Table 2: Crystallographic Data for 5,7-Difluoro Analogues

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2/n | |

| Bond length (C=C) | 1.351 Å | |

| Dihedral angle | 51.7° (aryl rings) | |

| Hydrogen bonding | C–H···π interactions |

Q. Methodological Considerations

- Crystallographic refinement : Use SHELXL for high-resolution data, applying restraints for disordered fluorines .

- Reproducibility : Document reaction conditions (e.g., molar ratios, solvent purity) to replicate syntheses .

- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for fluorinated ketones .

特性

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXVYUPXXGLTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559496 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-79-8 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。